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Compound of Interest

Compound Name: Ornidazole diol

Cat. No.: B1680657

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, formation, and
analytical control of Ornidazole diol, a critical process-related impurity in the synthesis of the
antimicrobial agent Ornidazole. Understanding the profile of this impurity is essential for
ensuring the quality, safety, and efficacy of Ornidazole drug substances and products.

Introduction to Ornidazole and the Significance of
Impurity Profiling

Ornidazole is a 5-nitroimidazole derivative with potent activity against protozoa and anaerobic
bacteria. Its chemical name is 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole. The
synthesis of Ornidazole typically involves the reaction of 2-methyl-5-nitroimidazole with
epichlorohydrin. As with any synthetic pharmaceutical product, the manufacturing process can
give rise to impurities that may impact the final product's quality and safety. Regulatory bodies
worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent
control over these impurities.

One of the key process impurities identified in the synthesis of Ornidazole is 3-(2-methyl-5-
nitro-1H-imidazol-1-yl)propane-1,2-diol, commonly referred to as Ornidazole diol. This diol is
structurally similar to Ornidazole and its presence must be carefully monitored and controlled.

Formation of Ornidazole Diol as a Process Impurity
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The primary route for the formation of Ornidazole diol is through the hydrolysis of an epoxide
intermediate, 2-methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole, which is also a potential
impurity in the synthesis of Ornidazole. The reaction of 2-methyl-5-nitroimidazole with
epichlorohydrin proceeds via the opening of the epoxide ring of epichlorohydrin. Under certain
process conditions, particularly in the presence of water, the epoxide intermediate can undergo
hydrolysis to form the diol.

Additionally, Ornidazole itself can degrade under certain conditions to form Ornidazole diol.
This highlights the importance of controlling not only the synthesis but also the storage and
formulation of Ornidazole to minimize the levels of this impurity.
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Caption: Formation pathways of Ornidazole diol.

Experimental Protocols
Synthesis of Ornidazole Diol Reference Standard
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The synthesis of an Ornidazole diol reference standard is crucial for its accurate identification
and quantification in Ornidazole samples. The following protocol is based on the work of
Leontiev et al. (2018).

Materials:

e Ornidazole-epoxide
e Methanol

e Water

Procedure:

Dissolve Ornidazole-epoxide in a minimal amount of methanol.
» Add an excess of water to the solution.

o Heat the mixture at 100°C for a sufficient period to ensure complete hydrolysis of the
epoxide.

» Monitor the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the
disappearance of the Ornidazole-epoxide starting material.

o After completion, evaporate the solvent under reduced pressure.

e The resulting residue is Ornidazole diol. Further purification can be achieved by
recrystallization if necessary.

o Confirm the structure of the synthesized Ornidazole diol using spectroscopic techniques
such as NMR and IR.

Analytical Method for Quantification of Ornidazole Diol

A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-
HPLC) method is the standard for the quantification of Ornidazole diol in Ornidazole active
pharmaceutical ingredient (API) and finished products.
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Chromatographic Conditions (Example):

Column: Symmetry shield RP18, 250 x 4.6 mm, 5 um
Mobile Phase: Phosphate buffer: Methanol (70:30 v/v)
Flow Rate: 1.0 mL/min

Detection: UV at 318 nm

Column Temperature: 25°C

Injection Volume: 20 pL

Method Validation: The analytical method must be validated according to ICH guidelines
(Q2(R1)) to demonstrate its suitability for its intended purpose. Key validation parameters

include:

Specificity: The ability to assess the analyte unequivocally in the presence of other
components.

Linearity: The ability to obtain test results which are directly proportional to the concentration
of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of scatter between a series of measurements obtained from multiple
sampling of the same homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected
but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be
guantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate
variations in method parameters.
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Analytical Workflow for Ornidazole Diol Quantification
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Caption: HPLC analytical workflow.

Data Presentation

The following tables summarize the key properties of Ornidazole and its diol impurity, along
with typical levels observed in pharmaceutical samples.
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Table 1: Physicochemical Properties

Property Ornidazole

Ornidazole Diol

] 1-(3-chloro-2-hydroxypropyl)-2-
Chemical Name
methyl-5-nitroimidazole

3-(2-methyl-5-nitro-1H-
imidazol-1-yl)propane-1,2-diol

Molecular Formula C7H10CIN303 C7H11N304
Molecular Weight 219.63 g/mol 201.18 g/mol
CAS Number 16773-42-5 62580-80-7
Table 2: Observed Impurity Levels in Ornidazole Samples
Ornidazole-epoxide Ornidazole Diol
Sample Type Reference
Content Content
Ornidazole Substance o )
>0.1% Negligible Leontiev et al. (2018)
(API)
Ornidazole Infusion Reduced to zero over Increased significantly ]
) Leontiev et al. (2018)
Drug time (up to approx. 3%)

Structural Elucidation

The definitive identification of Ornidazole diol relies on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy is a powerful tool for the structural confirmation of Ornidazole diol. The

key proton signals are distinct from those of Ornidazole.

!H NMR Data for Ornidazole Diol (400 MHz, DMSO-ds):

e 08.01 (s, 1H, H-4): Signal corresponding to the proton on the imidazole ring.

e 04.78 (dd, J=15.4, 2.6 Hz, 1H, N-CH): Diastereotopic proton of the methylene group

attached to the imidazole nitrogen.

© 2025 BenchChem. All rights reserved. 6/9

Tech Support


https://www.benchchem.com/product/b1680657?utm_src=pdf-body
https://www.benchchem.com/product/b1680657?utm_src=pdf-body
https://www.benchchem.com/product/b1680657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 04.32(dd, J=15.4, 5.4 Hz, 1H, NCH): The other diastereotopic proton of the methylene
group.

e 0 3.39 (m, 1H, CH): Methine proton of the diol moiety.

0 2.78 (br. t., 1H, CHO): Methylene proton of the diol moiety.

0 2.47 (m, 1H, CHO): The other methylene proton of the diol moiety.

0 2.40 (s, 3H, CHs): Signal for the methyl group on the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Ornidazole diol, further confirming its identity. The fragmentation of Ornidazole typically
involves the loss of the side chain. A similar fragmentation pattern would be expected for
Ornidazole diol, with characteristic losses corresponding to its hydroxylated side chain.

Structural Elucidation Workflow
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Caption: Spectroscopic techniques for structural elucidation.

Regulatory Perspective and Control Strategy

The control of impurities is a critical aspect of drug development and manufacturing, governed
by regulatory guidelines such as ICH Q3A(R2) for new drug substances and Q3B(R2) for new
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drug products. These guidelines establish thresholds for the reporting, identification, and

qualification of impurities.

Reporting Threshold: The level at which an impurity must be reported in a regulatory
submission.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity must be assessed for its biological
safety.

For Ornidazole diol, a comprehensive control strategy should be implemented, encompassing:

Process Optimization: Fine-tuning the synthesis of Ornidazole to minimize the formation of
the epoxide intermediate and its subsequent hydrolysis.

In-process Controls: Monitoring critical process parameters to ensure consistent product
quality.

Raw Material Control: Ensuring the quality of starting materials, particularly 2-methyl-5-
nitroimidazole and epichlorohydrin.

Specification Setting: Establishing an appropriate acceptance criterion for Ornidazole diol in
the final Ornidazole API and drug product specifications, based on toxicological data and
batch analysis.

Conclusion

The identification and control of Ornidazole diol as a process impurity are paramount for

ensuring the quality and safety of Ornidazole. This technical guide has outlined the formation

pathways, provided detailed experimental protocols for its synthesis and analysis, presented

relevant data, and discussed the regulatory framework for its control. A thorough understanding

of these aspects enables researchers and drug development professionals to implement

effective control strategies, leading to the consistent production of high-quality Ornidazole.

To cite this document: BenchChem. [Identification of Ornidazole Diol as a Process Impurity:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1680657#identification-of-ornidazole-diol-as-a-
process-impurity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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